2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a benzylamine group. The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Scientific Research Applications
Brominated Compounds in Organic Synthesis
Brominated organic compounds, like 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride, are often used in organic synthesis due to their reactivity. For example, brominated compounds are utilized in the preparation of benzothiophenes, which have shown antitumor activity in experimental tumors, highlighting the potential of brominated compounds in the development of therapeutic agents (Hellmann, Marshall, & Stayt, 1967).
Role in Electrocatalysis
Research on metal-organic frameworks (MOFs) incorporating brominated ligands suggests that such materials could be used in electrocatalysis, particularly in reactions like the hydrogen evolution reaction. This application is significant in the context of renewable energy technologies (Yang, Xiuli, Yang, Liang, Fan, & Hao, 2014).
Trifluoromethyl Group in Pharmaceutical Research
The trifluoromethyl group, present in this compound, is a common moiety in pharmaceutical compounds due to its ability to enhance metabolic stability and modify biological activity. Research on trifluoromethoxy-substituted compounds has led to the development of methodologies for introducing the trifluoromethoxy group into aromatic compounds, which can be valuable in designing new pharmaceuticals (Schlosser & Castagnetti, 2001).
Environmental and Analytical Applications
Brominated compounds are also studied for their environmental impact, particularly in the context of flame retardants and their potential to form hazardous byproducts. Understanding the thermal degradation and reaction pathways of such compounds can inform environmental risk assessments and the development of safer alternatives (Evans & Dellinger, 2003).
Safety and Hazards
The safety data sheet for a related compound, 2-Bromo-5-(trifluoromethyl)benzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-7-2-1-6(8(10,11)12)3-5(7)4-13;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYKBKYDRAEWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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